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Compound of Interest

Compound Name: Dimethylphenylsilanol

Cat. No.: B1584577 Get Quote

This guide provides an in-depth analysis of the spectral data of Dimethylphenylsilanol, a key

organosilicon compound with applications in organic synthesis and materials science. This

document is intended for researchers, scientists, and professionals in drug development and

related fields who utilize spectroscopic techniques for molecular characterization. We will delve

into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) as they apply to this specific molecule, offering not just data, but a field-

proven interpretation of the spectral features.

Introduction to Dimethylphenylsilanol and its
Spectroscopic Fingerprint
Dimethylphenylsilanol [(C₆H₅)Si(OH)(CH₃)₂] is a versatile organosilanol that serves as a

valuable building block in various chemical transformations, including as a coupling partner in

cross-coupling reactions.[1] Its unique structure, featuring a phenyl ring, two methyl groups,

and a hydroxyl group attached to a central silicon atom, gives rise to a distinct spectroscopic

signature. Understanding this signature is paramount for reaction monitoring, quality control,

and mechanistic studies. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of

Dimethylphenylsilanol, providing a comprehensive understanding of its molecular

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by

probing the magnetic properties of atomic nuclei. For Dimethylphenylsilanol, ¹H and ¹³C NMR

provide detailed information about the chemical environment of the hydrogen and carbon

atoms, respectively.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of Dimethylphenylsilanol in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, deuterated chloroform).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum on a 300 or 400 MHz spectrometer. Key parameters include

a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2

seconds, and a spectral width that encompasses all expected proton resonances.[2]

¹³C NMR: Acquire the spectrum on a 75 or 100 MHz spectrometer. Due to the lower natural

abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically

required. Proton decoupling is employed to simplify the spectrum to single lines for each

unique carbon atom.[2]

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of Dimethylphenylsilanol is expected to show three main signals

corresponding to the hydroxyl proton, the phenyl protons, and the methyl protons.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.5-7.6 Multiplet 2H
ortho-Protons of

Phenyl Ring

~7.3-7.4 Multiplet 3H

meta- and para-

Protons of Phenyl

Ring

~1.5-2.5 Singlet (broad) 1H Si-OH

~0.3 Singlet 6H Si-(CH₃)₂

Interpretation:

Phenyl Protons (7.3-7.6 ppm): The protons on the phenyl ring typically appear as a complex

multiplet in the aromatic region of the spectrum. The electron-withdrawing nature of the silyl

group deshields these protons, causing them to resonate at a relatively downfield position.[3]

The protons closer to the silicon atom (ortho protons) are generally the most deshielded.

Hydroxyl Proton (1.5-2.5 ppm): The chemical shift of the hydroxyl proton is highly variable

and depends on factors such as solvent, concentration, and temperature due to hydrogen

bonding. It often appears as a broad singlet.

Methyl Protons (0.3 ppm): The six protons of the two methyl groups are chemically

equivalent and thus appear as a single, sharp singlet. The electropositive nature of the

silicon atom shields these protons, causing them to resonate at a significantly upfield

position compared to methyl groups attached to carbon.[3]

¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of Dimethylphenylsilanol will display four distinct

signals.
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Chemical Shift (δ, ppm) Assignment

~138 ipso-Carbon of Phenyl Ring (C-Si)

~134 ortho-Carbons of Phenyl Ring

~129 para-Carbon of Phenyl Ring

~128 meta-Carbons of Phenyl Ring

~-2 Si-(CH₃)₂

Interpretation:

Phenyl Carbons (128-138 ppm): The carbons of the phenyl ring resonate in the aromatic

region. The ipso-carbon (the carbon directly attached to the silicon) is typically found at the

most downfield position in this group. The chemical shifts of the ortho, meta, and para

carbons are influenced by the electronic effects of the silyl group.[1][4]

Methyl Carbons (-2 ppm): The carbons of the two equivalent methyl groups appear at a

highly shielded (upfield) position, often below 0 ppm, due to the strong shielding effect of the

silicon atom.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of Dimethylphenylsilanol with dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent

pellet.

Liquid/Solution Sample: Dissolve the compound in a suitable solvent (e.g., CCl₄) and place

the solution in a salt (NaCl or KBr) cell.[5]
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Data Acquisition:

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range

of 4000-400 cm⁻¹. A background spectrum of the pure solvent or KBr pellet should be

recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation
The IR spectrum of Dimethylphenylsilanol is characterized by several key absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3600-3200
O-H stretch (hydrogen-

bonded)
Strong, Broad

~3070-3050 C-H stretch (aromatic) Medium

~2960-2900 C-H stretch (aliphatic, methyl) Medium

~1600, 1485 C=C stretch (aromatic ring) Medium

~1430 Si-C₆H₅ stretch Medium

~1260 Si-CH₃ symmetric deformation Strong

~1120 Si-O stretch Strong

~830 Si-C stretch Strong

~730, 700
C-H out-of-plane bend

(monosubstituted benzene)
Strong

Interpretation:

O-H Stretch (~3600-3200 cm⁻¹): The most prominent feature in the IR spectrum of a silanol

is the strong, broad absorption band due to the stretching vibration of the hydroxyl group

involved in hydrogen bonding.[5]

C-H Stretches (~3070-2900 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of

the C-H stretching vibrations of the aromatic phenyl ring, while those just below 3000 cm⁻¹

are due to the C-H stretches of the methyl groups.[6]
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Aromatic C=C Stretches (~1600, 1485 cm⁻¹): These bands are characteristic of the carbon-

carbon double bond stretching within the phenyl ring.[7]

Si-C and Si-O Stretches (~1430, ~1260, ~1120, ~830 cm⁻¹): The region between 1450 cm⁻¹

and 800 cm⁻¹ contains several strong absorptions corresponding to the vibrations of the

silicon-carbon and silicon-oxygen bonds, which are characteristic of organosilicon

compounds.[8] The strong band around 1260 cm⁻¹ is a hallmark of the Si-CH₃ group.

C-H Bending (~730, 700 cm⁻¹): The strong absorptions in this region are due to the out-of-

plane bending of the C-H bonds on the monosubstituted phenyl ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry
Sample Introduction:

The sample can be introduced directly into the ion source or via a gas chromatograph (GC-

MS) for separation from impurities.

Ionization:

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[9]

Data Acquisition:

The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g.,

quadrupole, time-of-flight).

Mass Spectral Data and Interpretation
The mass spectrum of Dimethylphenylsilanol will show a molecular ion peak and several

characteristic fragment ions.
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m/z Proposed Fragment Ion Interpretation

152 [C₈H₁₂OSi]⁺˙ Molecular Ion (M⁺˙)

137 [(C₆H₅)Si(OH)(CH₂)]⁺ Loss of a methyl radical (•CH₃)

77 [C₆H₅]⁺ Phenyl cation

75 [Si(OH)(CH₃)₂]⁺
Loss of a phenyl radical

(•C₆H₅)

Interpretation:

The fragmentation of organosilicon compounds in mass spectrometry often involves cleavages

of bonds to the silicon atom.[10] For Dimethylphenylsilanol, the molecular ion (M⁺˙) is

expected at m/z 152. A common fragmentation pathway is the loss of a methyl radical (•CH₃) to

form a stable silicon-containing cation at m/z 137.[9] Another significant fragmentation is the

cleavage of the Si-phenyl bond, leading to the formation of a phenyl cation at m/z 77 or the

dimethylsilanol cation at m/z 75.

Fragmentation Pathway Diagram

[C₈H₁₂OSi]⁺˙
m/z = 152

(Molecular Ion)

[(C₆H₅)Si(OH)(CH₂)]⁺
m/z = 137

- •CH₃

[C₆H₅]⁺
m/z = 77

- •Si(OH)(CH₃)₂

[Si(OH)(CH₃)₂]⁺
m/z = 75

- •C₆H₅

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation pathway of Dimethylphenylsilanol.
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Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of Dimethylphenylsilanol. The ¹H and ¹³C NMR spectra confirm the

connectivity of the phenyl, methyl, and hydroxyl groups to the silicon center. The IR spectrum

provides clear evidence for the presence of the hydroxyl and various Si-C and C-H bonds.

Finally, the mass spectrum establishes the molecular weight and reveals characteristic

fragmentation patterns. This detailed spectral analysis serves as a crucial reference for any

researcher working with this important organosilicon compound, ensuring its correct

identification and purity assessment in complex chemical environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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